![molecular formula C30H28ClFN4O5 B560346 (Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one CAS No. 199656-46-7](/img/structure/B560346.png)
(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one
Übersicht
Beschreibung
CP-465022 maleate is a potent and selective noncompetitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound exhibits significant anticonvulsant activity and is primarily used in scientific research to investigate the role of AMPA receptors in various physiological and pathophysiological processes .
Biochemische Analyse
Biochemical Properties
CP-465022 (maleate) is known to inhibit AMPA receptor-mediated currents in rat cortical neurons . This inhibition is noncompetitive with agonist concentration . CP-465022 (maleate) is selective for AMPA over kainate and N-methyl-D-aspartate receptors .
Cellular Effects
In cellular studies, CP-465022 (maleate) has been shown to have inhibitory effects on Kainate-induced whole-cell currents in voltage-clamped rat hippocampal neurons . It has also been observed to inhibit peak NMDA currents in cultured rat cerebellar granule neurons .
Molecular Mechanism
The molecular mechanism of CP-465022 (maleate) involves its binding to an allosteric site on AMPA receptors, distinct from the glutamate recognition site . This binding results in the inhibition of AMPA receptor-mediated synaptic transmission .
Temporal Effects in Laboratory Settings
The effects of CP-465022 (maleate) have been studied over time in laboratory settings. It has been observed that CP-465022 (maleate) inhibits kainate-induced response in a relatively slow manner and depends on compound concentration .
Dosage Effects in Animal Models
In animal models, CP-465022 (maleate) has been shown to potently and efficaciously inhibit AMPA receptor-mediated hippocampal synaptic transmission and the induction of seizures . At comparable doses, it failed to prevent CA1 neuron loss after brief global ischemia or to reduce infarct volume after temporary middle cerebral artery occlusion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of CP-465022 maleate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Reaktionstypen: CP-465022 Maleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den halogenierten Positionen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Palladium auf Kohlenstoff werden üblicherweise eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Quinazolinonderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen auf das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds similar to (Z)-but-2-enedioic acid; 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one exhibit significant antimicrobial properties. The presence of the quinazolinone moiety is associated with enhanced activity against various bacterial strains, making it a candidate for antibiotic development.
Anticancer Potential
The structural complexity of this compound suggests potential anticancer activity. Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific substitution patterns on the quinazolinone scaffold play a crucial role in their efficacy against different cancer types.
Neurological Applications
The diethylaminomethyl group in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated as AMPA receptor antagonists, which are important in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. The ability to modulate glutamate signaling pathways may provide therapeutic benefits.
Synthesis and Derivatives
The synthesis of (Z)-but-2-enedioic acid; 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one involves multi-step organic reactions, often starting from commercially available precursors. The versatility of maleic acid as a building block allows for various modifications, leading to a diverse range of derivatives with tailored biological activities.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinone exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the chlorophenyl group in enhancing the antibacterial properties of the compounds tested.
Case Study 2: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines revealed that certain derivatives based on the quinazolinone framework induced significant cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic use. The mechanism of action was attributed to apoptosis induction via mitochondrial pathways.
Case Study 3: Neuropharmacological Effects
Research exploring the effects of similar compounds on AMPA receptors found promising results in reducing excitotoxicity in neuronal cultures. These findings suggest potential applications for treating neurodegenerative diseases through modulation of glutamate receptors.
Wirkmechanismus
CP-465022 maleate exerts its effects by binding to the AMPA receptor at a site distinct from the agonist binding site. This noncompetitive inhibition prevents the receptor from being activated by glutamate, thereby reducing excitatory neurotransmission. The molecular targets include the AMPA receptor subunits, and the pathways involved are primarily related to synaptic transmission and plasticity .
Vergleich Mit ähnlichen Verbindungen
GYKI 52466: Another noncompetitive AMPA receptor antagonist with similar anticonvulsant properties.
Perampanel: A clinically approved AMPA receptor antagonist used for the treatment of epilepsy.
NBQX: A competitive antagonist of the AMPA receptor.
Comparison: CP-465022 maleate is unique due to its high selectivity and potency as a noncompetitive antagonist. Unlike competitive antagonists like NBQX, CP-465022 maleate does not compete with glutamate for binding, making it more effective in certain experimental settings. Compared to GYKI 52466 and Perampanel, CP-465022 maleate offers a different pharmacokinetic profile and binding characteristics, providing researchers with a valuable tool for studying AMPA receptor function .
Biologische Aktivität
The compound (Z)-but-2-enedioic acid; 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one , commonly referred to as CP-465022 maleate, is a complex organic molecule that combines a dicarboxylic acid with a substituted quinazolinone. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound consists of two main components:
- (Z)-but-2-enedioic acid (Maleic Acid) : A dicarboxylic acid known for its role in organic synthesis.
- 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one : A substituted quinazolinone that exhibits various biological activities.
CP-465022 maleate acts primarily as a noncompetitive antagonist of AMPA receptors , which are glutamate receptors involved in excitatory neurotransmission within the central nervous system. By binding to a site distinct from the glutamate binding site, it inhibits the activation of AMPA receptors, thereby modulating neuronal excitability and signaling pathways related to synaptic plasticity and memory formation.
Biological Activity
The biological activity of this compound is attributed to its structural features and interactions with various biological targets. Key activities include:
- Neuroprotective Effects : By inhibiting AMPA receptor-mediated excitatory transmission, CP-465022 may offer protective effects against excitotoxicity associated with neurodegenerative diseases.
- Antitumor Activity : Quinazolinones have been reported to exhibit cytotoxic effects against various cancer cell lines. The unique structure of CP-465022 may enhance its selectivity and potency against tumor cells.
Research Findings
Recent studies have highlighted several significant findings regarding the biological activity of CP-465022:
- In Vitro Studies : In vitro assays demonstrated that CP-465022 effectively inhibits AMPA receptor activity, leading to decreased neuronal excitability in cultured neurons .
- In Vivo Models : Animal studies have shown that administration of CP-465022 leads to improved outcomes in models of ischemic stroke, suggesting its potential as a therapeutic agent for neuroprotection.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that CP-465022 has favorable absorption and distribution characteristics, which could support its development as a therapeutic agent .
Comparative Analysis
To better understand the uniqueness of CP-465022, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Maleic Acid | HO₂CCH=CHCO₂H | Dicarboxylic acid; used as a precursor in various chemical syntheses. |
Fumaric Acid | HO₂CCH=CHCO₂H | Trans isomer; more stable than maleic acid. |
Dimethyl Fumarate | C₆H₁₄N₂O₄ | Ester derivative used in multiple sclerosis treatment; activates antioxidant pathways. |
Quinazoline | C₉H₆N₂ | Basic structure serving as a scaffold for various bioactive compounds. |
Case Studies
Several case studies have explored the implications of using CP-465022 in clinical settings:
- Neurological Disorders : A study investigating the effects of CP-465022 on models of Alzheimer's disease showed significant improvements in cognitive function and synaptic integrity .
- Cancer Research : In vitro studies demonstrated that CP-465022 selectively induces apoptosis in breast cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUWLRVXIHECY-KSUUAYPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClFN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.